N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide
Overview
Description
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises a combination of bromine, chlorine, and phenoxy groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-bromo-2-chlorophenol: This intermediate is synthesized through the bromination and chlorination of phenol.
Formation of 4-bromo-2-chlorophenoxyacetic acid: This step involves the reaction of 4-bromo-2-chlorophenol with chloroacetic acid under basic conditions.
Acetylation: The 4-bromo-2-chlorophenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.
Formation of the final compound: The acetylated intermediate undergoes a reaction with 2-chlorobenzenecarboximidamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of halogen atoms with other functional groups.
Scientific Research Applications
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- N’-[(4-Bromo-2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
Uniqueness
N’-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-2-chlorobenzenecarboximidamide is unique due to its specific combination of bromine, chlorine, and phenoxy groups This unique structure imparts distinct chemical properties, making it valuable for various applications
Properties
IUPAC Name |
[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(4-bromo-2-chlorophenoxy)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O3/c16-9-5-6-13(12(18)7-9)22-8-14(21)23-20-15(19)10-3-1-2-4-11(10)17/h1-7H,8H2,(H2,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPIOQNEPQWGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NOC(=O)COC2=C(C=C(C=C2)Br)Cl)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/OC(=O)COC2=C(C=C(C=C2)Br)Cl)/N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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